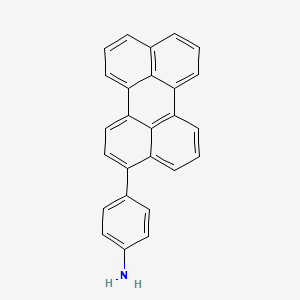
4-(Perylen-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Perylen-3-YL)aniline is an organic compound that features a perylene moiety attached to an aniline group. Perylene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while aniline is a simple aromatic amine. The combination of these two structures results in a compound with unique electronic and optical characteristics, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perylen-3-YL)aniline typically involves the coupling of a perylene derivative with an aniline derivative. One common method is the palladium-catalyzed amination reaction, where a perylene bromide reacts with an aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Perylen-3-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogenation over palladium on carbon are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perylenequinone derivatives, while reduction can produce various amine-substituted perylene compounds .
Scientific Research Applications
4-(Perylen-3-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Perylen-3-YL)aniline is primarily related to its electronic properties. The compound exhibits efficient intra-molecular charge transfer due to its donor-acceptor geometry. This charge transfer is crucial for its function in optoelectronic devices, where it facilitates the movement of electrons and holes, leading to efficient light emission .
Comparison with Similar Compounds
9-(4-(Perylen-3-YL)phenyl)-9H-carbazole: Another perylene derivative with similar photophysical properties.
4-(Perylen-3-YL)-N,N-diphenyl-aniline: A compound with enhanced charge transport properties due to the presence of the diphenylamine moiety.
Uniqueness: 4-(Perylen-3-YL)aniline stands out due to its balanced combination of fluorescence and charge transport properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both properties are essential for high performance .
Properties
CAS No. |
835604-34-7 |
|---|---|
Molecular Formula |
C26H17N |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-perylen-3-ylaniline |
InChI |
InChI=1S/C26H17N/c27-18-12-10-16(11-13-18)19-14-15-24-22-7-2-5-17-4-1-6-21(25(17)22)23-9-3-8-20(19)26(23)24/h1-15H,27H2 |
InChI Key |
XRHQMPLZLZIHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















